4-(4-Bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenylacetic acid is an organic compound derived from phenylacetic acid. It contains a bromine atom in the para position of the phenyl ring. The chemical formula is C8H7BrO2. It appears as a white solid with a honey-like odor and has a melting point of 118 °C .
Preparation Methods
There are several methods for synthesizing 4-bromophenylacetic acid:
Electrophilic Aromatic Substitution (Bromination): Phenylacetic acid reacts with bromine to introduce a bromine atom at the para position.
Cyanide Method: 4-Bromobenzyl bromide reacts with sodium cyanide in ethanol, followed by hydrolysis with sodium hydroxide to yield 4-bromophenylacetic acid .
Chemical Reactions Analysis
4-Bromophenylacetic acid can undergo various reactions:
Esterification: Methyl 4-bromophenylacetate is synthesized from 4-bromophenylacetic acid via Fischer esterification with methanol .
Hydrazone Derivatives: Refluxing the methyl ester with hydrazine produces 2-(4-bromophenyl)acetohydrazide.
Conjugation in Plants: Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .
Scientific Research Applications
4-Bromophenylacetic acid finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Its conjugates play a role in plant growth regulation.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds .
Mechanism of Action
The exact mechanism by which 4-bromophenylacetic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H7BrO3S |
---|---|
Molecular Weight |
323.16 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C13H7BrO3S/c14-8-3-1-7(2-4-8)11-9(15)5-6-10-12(11)18-13(16)17-10/h1-6,15H |
InChI Key |
WTOWHTGNKWZOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC3=C2SC(=O)O3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.